ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate
Description
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Properties
IUPAC Name |
ethyl 4-[[2-(7-benzyl-2-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-3-34-26(33)20-9-11-21(12-10-20)28-24(31)17-30-18(2)27-23-16-29(14-13-22(23)25(30)32)15-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXQGXJZNWQEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in cellular processes.
Mode of Action
It is likely that it interacts with its targets, leading to changes in their function or activity. This could result in alterations in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence various biochemical pathways involved in cellular processes.
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Biological Activity
Ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate is a compound that falls within the class of pyrido[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Pyrido[3,4-d]pyrimidines are known for their diverse pharmacological properties including antitumor and antimicrobial effects.
Structure and Synthesis
The compound features a complex structure with a pyrido[3,4-d]pyrimidine core substituted with various functional groups. The synthesis of such compounds typically involves multi-step organic reactions that allow for the introduction of specific substituents at defined positions on the pyrimidine ring. Research has shown that modifications to the core structure can significantly influence biological activity.
Anticancer Activity
Pyrido[3,4-d]pyrimidines have been extensively studied for their anticancer properties. A study by Elzahabi et al. indicated that certain derivatives of pyrido[2,3-d]pyrimidines exhibited significant inhibitory effects against various cancer cell lines through mechanisms involving kinase inhibition and apoptosis induction . In particular, compounds targeting cyclin-dependent kinases (CDKs) have shown promise in the treatment of breast cancer and other malignancies.
Table 1: Anticancer Activity of Pyrido[3,4-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MDA-MB-468 (Breast) | 1.54 | CDK Inhibition |
| Compound 2 | UO-31 (Renal) | 0.36 | Apoptosis Induction |
| Compound 3 | PC-3 (Prostate) | 3.36 | Cell Cycle Arrest |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have demonstrated that related pyrido derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways.
Table 2: Antimicrobial Efficacy of Related Pyrido Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.125 μg/mL |
| Compound B | Escherichia coli | 0.250 μg/mL |
| Compound C | Pseudomonas aeruginosa | 0.500 μg/mL |
Case Studies
- Inhibition Studies : A series of experiments demonstrated that ethyl derivatives of pyrido[3,4-d]pyrimidines could inhibit key enzymes involved in cancer cell proliferation. Notably, compounds were tested against a panel of cancer cell lines revealing selective cytotoxicity towards malignant cells while sparing normal cells .
- Pharmacokinetic Profiling : Biopharmaceutical profiling indicated favorable absorption and distribution characteristics for several pyrido derivatives in preclinical models . These findings support the potential for further development into therapeutic agents.
Scientific Research Applications
The compound has shown potential in various biological applications:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against various bacterial strains. The presence of specific functional groups may enhance these properties.
- Anticancer Properties : Research indicates that derivatives of pyrido-pyrimidines can exhibit cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer proliferation.
- Enzyme Inhibition : Ethyl 4-(2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}acetamido)benzoate may interact with various biological targets such as kinases or phosphatases, which are crucial in signal transduction pathways.
Case Studies and Research Findings
While specific case studies on this exact compound may be limited, related research provides insights into its potential applications:
- A study on similar pyrido-pyrimidine compounds reported promising results in antimicrobial assays with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
- Another investigation highlighted the anticancer activity of related derivatives against multiple cancer cell lines, demonstrating their potential as lead compounds for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
